4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with bromophenyl and fluorophenyl groups
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 4-fluorobenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-bromoaniline and 4-fluorobenzaldehyde under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization with guanidine to form the pyrimidine ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions. Common reagents include sodium hydride and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl derivatives. Palladium catalysts are commonly used in these reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in oncology and anti-inflammatory research.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine: Similar structure but with a chlorine substituent instead of bromine.
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure but with a methyl substituent instead of fluorine.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFPXBWZDGLOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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